(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-ethoxyphenyl)methanimidamide
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Overview
Description
N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide is a chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a dicyanoethenyl moiety. Its molecular formula is C12H11N5O, and it has a molecular weight of 241.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide typically involves the reaction of 2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dicyanoethenyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxyphenyl)methanimidamide
- N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide
- N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-ethoxyphenyl)methanimidamide
Uniqueness
N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-19-13-6-4-3-5-11(13)17-9-18-12(8-15)10(16)7-14/h3-6,9H,2,16H2,1H3,(H,17,18)/b12-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKSJIHDJRLMIH-BENRWUELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=NC(=C(C#N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC=N/C(=C(/C#N)\N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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